molecular formula C18H27NO2S B13740366 Isonipecotic acid, 1-(2-(ethylthio)ethyl)-4-phenyl-, ethyl ester CAS No. 101888-46-4

Isonipecotic acid, 1-(2-(ethylthio)ethyl)-4-phenyl-, ethyl ester

Cat. No.: B13740366
CAS No.: 101888-46-4
M. Wt: 321.5 g/mol
InChI Key: XYDWMDUXTKQWRR-UHFFFAOYSA-N
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Description

Isonipecotic acid, 1-(2-(ethylthio)ethyl)-4-phenyl-, ethyl ester is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular arrangement, which includes an ethyl ester group, a phenyl group, and an ethylthioethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isonipecotic acid, 1-(2-(ethylthio)ethyl)-4-phenyl-, ethyl ester typically involves the esterification of isonipecotic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Industrial production methods may involve more advanced techniques such as continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.

Mechanism of Action

The mechanism of action of Isonipecotic acid, 1-(2-(ethylthio)ethyl)-4-phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating protein activity, influencing cellular signaling pathways, and altering gene expression. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Isonipecotic acid, 1-(2-(ethylthio)ethyl)-4-phenyl-, ethyl ester include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research and industrial applications where other compounds may not be as effective.

Properties

CAS No.

101888-46-4

Molecular Formula

C18H27NO2S

Molecular Weight

321.5 g/mol

IUPAC Name

ethyl 1-(2-ethylsulfanylethyl)-4-phenylpiperidine-4-carboxylate

InChI

InChI=1S/C18H27NO2S/c1-3-21-17(20)18(16-8-6-5-7-9-16)10-12-19(13-11-18)14-15-22-4-2/h5-9H,3-4,10-15H2,1-2H3

InChI Key

XYDWMDUXTKQWRR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CCSCC)C2=CC=CC=C2

Origin of Product

United States

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